molecular formula C9H18OS B037048 sec-Butyl 3-methylbutanethioate CAS No. 2432-91-9

sec-Butyl 3-methylbutanethioate

Cat. No.: B037048
CAS No.: 2432-91-9
M. Wt: 174.31 g/mol
InChI Key: MQAVHZCNCJTJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanethioic acid, 3-methyl-, S-(1-methylpropyl) ester is an organic compound with the molecular formula C9H18OS It is a thioester, which means it contains a sulfur atom replacing the oxygen atom in the ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanethioic acid, 3-methyl-, S-(1-methylpropyl) ester typically involves the esterification of butanethioic acid with 1-methylpropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of Butanethioic acid, 3-methyl-, S-(1-methylpropyl) ester may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Butanethioic acid, 3-methyl-, S-(1-methylpropyl) ester undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to form the corresponding alcohol and thiol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted thioesters depending on the nucleophile used.

Scientific Research Applications

Butanethioic acid, 3-methyl-, S-(1-methylpropyl) ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other thioesters and sulfur-containing compounds.

    Biology: It can be used in studies involving enzyme-catalyzed reactions, particularly those involving thioesterases.

    Industry: Used in the production of flavors and fragrances due to its unique sulfur-containing structure.

Mechanism of Action

The mechanism of action of Butanethioic acid, 3-methyl-, S-(1-methylpropyl) ester involves its interaction with various molecular targets. The thioester group can undergo hydrolysis to release the corresponding acid and thiol, which can then participate in further biochemical reactions. The sulfur atom in the thioester can also form covalent bonds with nucleophilic sites in proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Butanethioic acid, S-methyl ester: Similar structure but with a methyl group instead of a 1-methylpropyl group.

    S-Methyl 3-methylbutanethioate: Another thioester with a similar backbone but different ester group.

Uniqueness

Butanethioic acid, 3-methyl-, S-(1-methylpropyl) ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other thioesters may not be suitable.

Properties

IUPAC Name

S-butan-2-yl 3-methylbutanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OS/c1-5-8(4)11-9(10)6-7(2)3/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAVHZCNCJTJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862941
Record name Butanethioic acid, 3-methyl-, S-(1-methylpropyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2432-91-9
Record name S-(1-Methylpropyl) 3-methylbutanethioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2432-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanethioic acid, 3-methyl-, S-(1-methylpropyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanethioic acid, 3-methyl-, S-(1-methylpropyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanethioic acid, 3-methyl-, S-(1-methylpropyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sec-butyl 3-methylbutanethioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.651
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.